4-(5-Benzofuranyl)-piperidine can be classified under the broader category of heterocyclic compounds, specifically as a piperidine derivative. Piperidine itself is a six-membered ring containing five carbon atoms and one nitrogen atom, while benzofuran is a fused bicyclic structure consisting of a benzene ring and a furan ring. The combination of these two structures results in unique properties that are being explored in various therapeutic contexts.
The synthesis of 4-(5-Benzofuranyl)-piperidine can be approached through several methods. One notable method involves the use of the Willgerodt–Kindler reaction, which facilitates the formation of thioamides from ketones and sulfur compounds under specific conditions. In this case, the reaction can be conducted using 1-(benzofuran-2-yl)ethan-1-one and N-ethyl piperazine in the presence of potassium carbonate and glycerol as a solvent. This method has been optimized to reduce reaction temperatures from 130 °C to 80 °C, enhancing the efficiency of the synthesis process .
Another pathway involves the reaction of piperidine with an enaminone derived from N,N-dimethylformamide dimethyl acetal and acetyl benzofuran. This synthetic route emphasizes the versatility of starting materials and reaction conditions that can be tailored to yield the desired compound .
The molecular structure of 4-(5-Benzofuranyl)-piperidine can be described by its distinct components:
The molecular formula can be represented as , indicating a total of 13 carbon atoms, 13 hydrogen atoms, and one nitrogen atom. The compound's molecular weight is approximately 199.25 g/mol.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structural integrity and purity of synthesized compounds. For instance, NMR spectra may reveal characteristic signals corresponding to protons on both the piperidine and benzofuran moieties, providing insight into their chemical environment .
4-(5-Benzofuranyl)-piperidine participates in several chemical reactions that are significant for its application in medicinal chemistry:
These reactions are essential for exploring structure-activity relationships in drug development.
The mechanism of action for 4-(5-Benzofuranyl)-piperidine is not fully elucidated but is hypothesized based on its structural features. Compounds containing benzofuran moieties have been shown to interact with various biological targets, including receptors involved in neurotransmission and pathways associated with cancer cell proliferation.
For instance, studies have indicated that derivatives of benzofuran exhibit inhibitory activity against certain kinases involved in tumor growth. The interaction may involve binding to active sites on these enzymes, leading to altered signaling pathways that inhibit cell proliferation or induce apoptosis . Further research into specific binding affinities and kinetic parameters will clarify these mechanisms.
The physical properties of 4-(5-Benzofuranyl)-piperidine include:
Chemical properties include stability under ambient conditions but may vary when exposed to strong acids or bases. The compound's reactivity profile is influenced by both the piperidine nitrogen atom and functional groups on the benzofuran ring .
4-(5-Benzofuranyl)-piperidine has potential applications across several fields:
The benzofuran-piperidine hybrid represents a quintessential example of privileged scaffolds in drug design, originating from systematic efforts to optimize natural product pharmacophores. Benzofuran, prevalent in plant-derived compounds like moracin and aillanthoidol, historically demonstrated antimicrobial and anti-inflammatory properties. Piperidine, a key component of alkaloids (e.g., piperine), emerged as a versatile heterocycle for CNS-targeting agents. The strategic fusion of these scaffolds began gaining prominence post-2000, driven by the need for metabolically stable bioisosteres. For instance, the benzoylpiperidine fragment replaced piperazine rings in antipsychotics (e.g., ketanserin analogs), leveraging carbonyl group hydrogen bonding to enhance target affinity while avoiding chiral center complexities [1]. This hybrid’s synthetic tractability—facilitated by Friedel-Crafts acylation or Weinreb–Nahm ketone synthesis—accelerated its adoption, with 75% of recent applications targeting therapeutic agents [1].
The 4-(5-benzofuranyl)-piperidine scaffold exhibits three-dimensional features critical for molecular recognition:
Table 1: Strategic Scaffold-Hopping Applications of Benzofuran-Piperidine Hybrids
Original Scaffold | Hybrid Replacement | Target | Advantage |
---|---|---|---|
Piperazine | 4-Benzoylpiperidine | 5-HT₂A receptors | Enhanced metabolic stability |
Arylpiperidine | 4-(Benzofuran-2-yl)piperidine | Aβ aggregates | Improved blood-brain barrier penetration |
Simple benzofuran | 3-(Piperazinylmethyl)benzofuran | CDK2 kinase | Type II inhibition via DFG-out conformation |
Cancer Therapeutics: Benzofuran-piperidine derivatives disrupt oncogenic pathways through dual kinase inhibition and epigenetic modulation. Hybrids like 9h and 11d inhibit CDK2 (IC₅₀ = 40–46 nM) by occupying the allosteric back pocket in DFG-out conformations, inducing G1/S arrest in pancreatic cancer (Panc-1) cells. Halogenation at C3 (e.g., bromomethyl groups) augments potency via halogen bonding with PLK1’s Trp414/His538 residues, reducing metastatic lesions in vivo by >50% [3] [5] [8]. Table 2 highlights anticancer activities.
Table 2: Anticancer Activity of Select Benzofuran-Piperidine Hybrids
Compound | Structural Feature | Cancer Cell Line (IC₅₀) | Primary Mechanism |
---|---|---|---|
9h | 3-(Piperazinylmethyl)benzofuran | Panc-1 (GI₅₀ = 1.3 µM) | CDK2 type II inhibition |
MCC1019 | 3-Bromomethylbenzofuran-piperidine | A549 (IC₅₀ = 16.4 µM) | PLK1 PBD inhibition |
Moracin M | 2-Aryl-5-benzofuran-piperidine | SK-Hep-1 (IC₅₀ = 5.4 µM) | RAS/RAF/MEK/ERK suppression |
Neurodegenerative Disease: These hybrids exhibit multimodal activity against Alzheimer’s pathology. Compound 3h (4-(benzofuran-2-yl)-N-benzylpiperidine) inhibits Aβ₁₋₄₂ aggregation (78% at 10 µM) and acetylcholinesterase (AChE IC₅₀ = 1.8 µM) by concurrently binding the catalytic anionic site (via piperidine) and peripheral anionic site (via benzofuran) [4].
Infectious Diseases: Piperidine-linked benzofurans impair microbial bioenergetics, with lead compounds showing MIC values of <2 µg/mL against Mycobacterium tuberculosis H37Rv through InhA inhibition [1].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5